![molecular formula C13H20N2O4S B4648989 3-[(diethylamino)sulfonyl]-4-methoxy-N-methylbenzamide](/img/structure/B4648989.png)
3-[(diethylamino)sulfonyl]-4-methoxy-N-methylbenzamide
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3-[(diethylamino)sulfonyl]-4-methoxy-N-methylbenzamide often involves complex chemical reactions, including Rhodium(III)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation. This process highlights the compound's role in facilitating diverse and efficient synthetic pathways for producing various chemical entities under controlled conditions (Xu et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to 3-[(diethylamino)sulfonyl]-4-methoxy-N-methylbenzamide has been studied to understand their interaction mechanisms and structural features. For example, studies have shown how modifications to the amide bond and alkyl chain length can affect receptor affinity and selectivity, providing insights into the structural requirements for biological activity (Perrone et al., 2000).
Chemical Reactions and Properties
Chemical reactions involving 3-[(diethylamino)sulfonyl]-4-methoxy-N-methylbenzamide derivatives highlight their potential in creating biologically active molecules. These compounds have been involved in transformation and excretion studies, demonstrating how they undergo metabolic changes in biological systems to form various transformation products (Arita et al., 1970).
Physical Properties Analysis
The physical properties of compounds like 3-[(diethylamino)sulfonyl]-4-methoxy-N-methylbenzamide, such as molar refractivity and polarizability, have been studied to understand their physicochemical characteristics. These studies provide valuable information on the compound's behavior in different media and its interaction with light, which is crucial for its applications in various fields (Sawale et al., 2016).
Chemical Properties Analysis
The chemical properties of 3-[(diethylamino)sulfonyl]-4-methoxy-N-methylbenzamide and its derivatives have been explored through various studies, focusing on their reactivity and the development of new synthetic methods. For instance, the use of Diethylaminosulfur Trifluoride (DAST) in the synthesis of related compounds demonstrates the versatility and efficiency of these chemical reactions in producing fluorinated derivatives with potential pharmacological activities (Mukherjee, 1990).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(diethylsulfamoyl)-4-methoxy-N-methylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-5-15(6-2)20(17,18)12-9-10(13(16)14-3)7-8-11(12)19-4/h7-9H,5-6H2,1-4H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHEXNTSPKQLWPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)C(=O)NC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(diethylsulfamoyl)-4-methoxy-N-methylbenzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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